![molecular formula C22H23N5O3 B2403866 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-89-6](/img/structure/B2403866.png)

7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

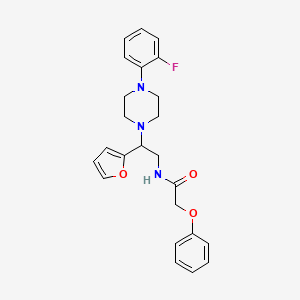

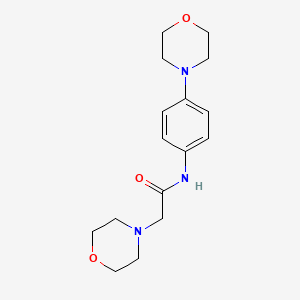

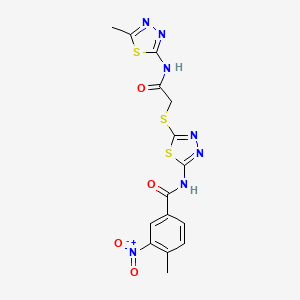

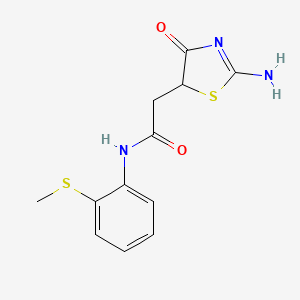

Triazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They are known to exhibit antimicrobial, antiviral, and anti-inflammatory properties . The presence of the triazole and pyrimidine moieties in these compounds contributes to their pharmacological properties .

Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a triazole ring fused with a pyrimidine ring . This structure can accommodate a broad range of substituents, which allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary widely depending on their exact structure and substitutions. For example, some triazolopyrimidines are known to be very thermostable .Scientific Research Applications

- Researchers have investigated the antimalarial potential of this compound. It has been used as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial activity . Further studies are needed to explore its efficacy against specific malaria strains.

- Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into ursolic acid derivatives has shown unexpected improvements in anti-inflammatory activity . This suggests that the compound may have therapeutic potential in managing inflammatory conditions.

- Preliminary investigations indicate that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, some compounds demonstrated superior cytotoxicity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells compared to the standard drug sorafenib . Further studies are warranted to explore its mechanism of action and potential as an anticancer agent.

- The compound has been studied for its binding affinity to HIV TAR RNA. Investigating its interactions with RNA molecules could provide insights into its biological effects and potential therapeutic applications .

- Researchers have developed eco-friendly methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines, including this compound. Microwave-mediated, catalyst-free approaches have been established, contributing to green chemistry practices .

Antimalarial Activity

Anti-Inflammatory Properties

Cancer Research

RNA Binding Studies

Synthetic Methodology

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities

Mode of Action

The specificity of the action of these inhibitors was attributed to the selective binding at a given site . More research is needed to elucidate the exact mechanism of interaction.

Biochemical Pathways

For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the biochemical pathways of viruses and bacteria .

Pharmacokinetics

The compound’s molecular weight (336397) and its linear formula (C19H20N4O2) suggest that it may have good bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations . More research is needed to understand the specific molecular and cellular effects of this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-13-5-8-16(9-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-7-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHZAAYURRFZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2403784.png)

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)